4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex heterocyclic compound containing a [, , ]triazolo[4,3-a]pyridine core structure. Its structure incorporates various pharmacologically relevant heterocycles, including thiazole, 1,2,4-oxadiazole, and pyridine rings. While its specific biological activity is not discussed in the provided literature, the presence of these structural motifs suggests potential applications in medicinal chemistry, potentially as a modulator of chemokine receptors []. Further research is needed to fully understand its biological profile and potential applications.
4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound with potential applications in medicinal chemistry. The compound features multiple functional groups that contribute to its biological activity. It is classified under the category of thiazole carboxamides and contains oxadiazole and triazole moieties, which are known for their diverse pharmacological properties.
The compound is cataloged under the CAS number 1775458-79-1 and can be sourced from various chemical suppliers. It is utilized primarily in research settings, particularly in studies related to drug development and biological activity assessment.
This compound belongs to several chemical classes:
The synthesis of 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic pathway may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions and characterize the final compound.
The molecular structure of 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide can be represented by its molecular formula with a molecular weight of approximately 392.375 g/mol.
The structural representation includes:
Cc1noc(-c2cccn3c(CNC(=O)c4c[nH]c5ccccc45)nnc23)n1 provides a way to encode the molecular structure for computational purposes.The compound can participate in various chemical reactions typical for organic compounds with multiple functional groups:
Understanding these reactions is crucial for predicting the behavior of this compound in biological systems and during synthetic processes.
The mechanism of action for 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide likely involves interaction with specific biological targets within cells:
Research indicates that compounds containing oxadiazoles exhibit a broad range of biological activities that could be relevant for this compound's action.
The physical properties include:
Chemical properties may include:
The applications of 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide are primarily in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9